molecular formula C5H9NO2 B1596498 Allyl glycinate CAS No. 59765-55-8

Allyl glycinate

Cat. No.: B1596498
CAS No.: 59765-55-8
M. Wt: 115.13 g/mol
InChI Key: PNEADEFBQNPUOW-UHFFFAOYSA-N
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Description

Allyl glycinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an allyl group attached to the nitrogen atom of glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl glycinate can be synthesized through several methods. One common approach involves the palladium-catalyzed asymmetric allylic alkylation of N-allyl imines with glycinates. This method utilizes palladium catalysts and chiral ligands to achieve high levels of diastereo- and enantio-control. The reaction typically proceeds under mild conditions, starting from aldehydes, allyl amines, and glycinates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the incorporation of molecular sieves can facilitate in situ imine formation, further improving the overall process .

Chemical Reactions Analysis

Types of Reactions

Allyl glycinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: this compound can participate in substitution reactions, where the allyl group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products, including different allyl-substituted compounds .

Scientific Research Applications

Allyl glycinate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which allyl glycinate exerts its effects involves several molecular targets and pathways. For instance, in biological systems, this compound can interact with enzymes and proteins, leading to various biochemical responses. The presence of the allyl group allows for unique interactions with molecular targets, contributing to its diverse reactivity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to the presence of the allyl group, which imparts unique reactivity and versatility in chemical synthesis. This feature allows for the formation of a wide range of derivatives and the exploration of novel applications in various fields .

Properties

IUPAC Name

prop-2-enyl 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-8-5(7)4-6/h2H,1,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEADEFBQNPUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208495
Record name Allyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59765-55-8
Record name Glycine, 2-propen-1-yl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59765-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl glycinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl glycinate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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